molecular formula C23H27N3O2S B2792412 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1788682-12-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2792412
M. Wt: 409.55
InChI Key: DDNJRPVFRMHKBE-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is 2-(bromomethyl)furan, which is synthesized from furan and bromomethane. The third intermediate is 1-(thiophen-2-yl)cyclopentanecarboxylic acid, which is synthesized from commercially available starting materials. These three intermediates are then combined in a series of reactions to form the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, cyclopropylmethylamine, methyl iodide, furan, bromomethane, thiophene, sodium hydride, diisopropylethylamine, N,N-dimethylformamide, acetic acid, triethylamine, ethyl acetate, wate

Reaction
Step 1: Synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid, 1.1: React cyclopropylmethylamine with 2,4-dichloro-5-nitropyrimidine in N,N-dimethylformamide and sodium hydride to form 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 1.2: Hydrolyze the methyl ester using aqueous sodium hydroxide to form 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid, Step 2: Synthesis of 2-(bromomethyl)furan, 2.1: React furan with bromomethane and sodium hydride in N,N-dimethylformamide to form 2-(bromomethyl)furan, Step 3: Synthesis of 1-(thiophen-2-yl)cyclopentanecarboxylic acid, 3.1: React thiophene with 1,3-dibromopropane and sodium hydride in N,N-dimethylformamide to form 1-(thiophen-2-yl)cyclopentane, 3.2: Oxidize 1-(thiophen-2-yl)cyclopentane using potassium permanganate and acetic acid to form 1-(thiophen-2-yl)cyclopentanecarboxylic acid, Step 4: Synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, 4.1: React 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid with diisopropylethylamine and ethyl acetate to form the corresponding acid chloride, 4.2: React the acid chloride with 2-(bromomethyl)furan and triethylamine in N,N-dimethylformamide to form the corresponding ester, 4.3: React the ester with 1-(thiophen-2-yl)cyclopentanecarboxylic acid and diisopropylethylamine in N,N-dimethylformamide to form the final product N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-25-20(17-8-9-17)14-18(24-25)15-26(16-19-6-4-12-28-19)22(27)23(10-2-3-11-23)21-7-5-13-29-21/h4-7,12-14,17H,2-3,8-11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNJRPVFRMHKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3(CCCC3)C4=CC=CS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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